Product packaging for 2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine(Cat. No.:)

2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine

Cat. No.: B12524769
M. Wt: 215.20 g/mol
InChI Key: LLCHNNZDOVUEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine is an organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.20 g/mol . This reagent features a pyridine ring linked via an ether bond to a benzo[1,3]dioxole (methylenedioxyphenyl) group, a privileged structure in medicinal chemistry known for its presence in biologically active molecules . The benzo[1,3]dioxole moiety is a key pharmacophore in various therapeutic agents, including serotonin reuptake inhibitors, highlighting the compound's value as a building block in pharmaceutical research and development . Its structural framework also appears in complex natural products, such as nor-neolignans isolated from Magnolia grandiflora , underscoring its relevance in phytochemical and synthetic studies . Researchers utilize this compound and its derivatives in diverse areas, including the design of novel auxin receptor agonists to study plant root growth . Available for research applications, this product is provided with high purity and is intended for use in laboratory settings only. This compound is strictly for research purposes and is not classified as a drug, cosmetic, or food additive. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions in a controlled environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO3 B12524769 2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)pyridine

InChI

InChI=1S/C12H9NO3/c1-2-6-13-12(3-1)16-9-4-5-10-11(7-9)15-8-14-10/h1-7H,8H2

InChI Key

LLCHNNZDOVUEHA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=CC=CC=N3

Origin of Product

United States

Advanced Synthetic Strategies for 2 Benzo D 1 2 Dioxol 5 Yloxy Pyridine and Its Derivatives

Established Synthetic Routes to O-Arylpyridine Ethers

The formation of the C-O bond between a pyridine (B92270) ring and a phenolic moiety is a cornerstone of synthesizing 2-(benzo[d] organic-chemistry.orgrsc.orgdioxol-5-yloxy)pyridine. Several established methods are routinely employed for this purpose.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of pyridine derivatives, the nitrogen atom in the ring provides sufficient activation for nucleophilic attack, especially at the 2- and 4-positions. The reaction typically involves the displacement of a halide leaving group from the pyridine ring by a phenoxide nucleophile.

The reaction of a 2-halopyridine with a phenol (B47542) in the presence of a base is a common strategy. For instance, diaryl ethers can be prepared by the direct coupling of phenols with electron-deficient aryl halides, a reaction that can be significantly accelerated by microwave irradiation. eurekaselect.comchemrxiv.org Studies on the SNAr reactions of halopyridines have shown that 2-fluoropyridine (B1216828) often gives better yields compared to 2-chloropyridine, which is consistent with the typical leaving group ability in SNAr reactions (F > Cl). nih.gov The reaction of 2-halopyridines with phenoxides can be performed under various conditions, with the choice of solvent and base playing a crucial role in the reaction's efficiency.

ElectrophileNucleophileBaseSolventConditionsYield (%)Reference
2-Fluorobenzaldehyde2-HydroxybenzaldehydeK2CO3DMSOMicrowaveHigh unimelb.edu.au
2-ChloropyridinePyrrolidinePyrrolidineDMF23 °C0 nih.gov
2-FluoropyridinePyrrolidinePyrrolidineDMF-Better than 2-chloropyridine nih.gov
Polyhalogenated HeterocyclesVarious Nucleophiles---- miamioh.edu

Metal-Catalyzed Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig Type)

Metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-O bonds in modern organic synthesis, offering milder conditions and broader substrate scope compared to traditional methods.

The Ullmann condensation , a classical copper-catalyzed reaction, has been widely used for the synthesis of diaryl ethers. e-bookshelf.de Traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper. However, significant advancements have been made by employing ligands that facilitate the reaction under milder conditions. researchgate.net For instance, the use of amino acid ligands can accelerate copper-assisted Ullmann reactions, allowing them to proceed at lower temperatures. wiley.com Microwave-assisted Ullmann couplings have also been developed, offering rapid and efficient synthesis of anilinoanthraquinone derivatives, which demonstrates the utility of this method for complex molecules. nih.gov

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a versatile method for the synthesis of diaryl ethers. nih.govorganic-chemistry.org This reaction is tolerant of a wide range of functional groups and can be used to couple a variety of aryl halides and pseudohalides with phenols. The choice of ligand is critical for the success of the Buchwald-Hartwig C-O coupling, with numerous specialized phosphine-based ligands being developed to improve efficiency and scope. organic-chemistry.org A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed in sealed tubes, showcasing the adaptability of this methodology. nih.gov

Coupling ReactionAryl HalidePhenolCatalyst/LigandBaseSolventConditionsYield (%)Reference
Ullmann-typeAryl halidesPhenolsCuI / Fe(acac)3K2CO3--Very good organic-chemistry.org
Ullmann-type2-Iodobenzoate ester2-AminopyridineCuI--Ultrasound51-93 nih.gov
Buchwald-Hartwig2-Bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd2(dba)3] / (±)-BINAPNaOBu-tToluene80 °C, 4 h60 chemspider.com
Buchwald-Hartwig3-Bromo-1H-pyrazolo[3,4-d]pyrimidine3-MethylmorpholineRuPhosKHMDS--- nih.gov

Novel Methodologies for the Synthesis of Benzo[d]organic-chemistry.orgrsc.orgdioxol-5-yloxy Moieties

Beyond the well-established methods, ongoing research focuses on developing novel and more efficient strategies for the synthesis of diaryl ethers, including those containing the benzo[d] organic-chemistry.orgrsc.orgdioxol-5-yloxy moiety.

Recent advancements include the use of nickel-catalyzed cross-coupling reactions as an alternative to palladium- or copper-based systems. researchgate.net Nickel catalysts have shown promise in the O-arylation of substituted phenols with chloropyridine-type electrophiles, providing access to pyridyl-O-aryl frameworks. researchgate.net Another innovative approach involves the combination of photoredox and nickel catalysis to achieve the synthesis of diaryl ethers under mild conditions. researchgate.net

Flow chemistry is also emerging as a powerful tool for organic synthesis, offering advantages such as improved safety, scalability, and reaction control. The synthesis of diaryl ethers has been successfully demonstrated in continuous flow modes using supercritical carbon dioxide as a solvent. rsc.orgnih.gov This approach, coupled with the use of polymer-supported reagents, paves the way for more sustainable and efficient manufacturing processes.

Furthermore, hypervalent iodine reagents have been employed for the C-H functionalization of arenes, enabling the synthesis of diaryl ethers through a different mechanistic pathway. acs.org These methods offer alternative disconnection strategies for the construction of the target C-O bond.

Asymmetric Synthesis and Stereochemical Control

The synthesis of non-racemic, axially chiral diaryl ethers presents a significant challenge in organic synthesis due to the often-low rotational barriers around the C-O bond. However, atropisomeric diaryl ethers are increasingly recognized for their potential applications in catalysis and materials science.

Several strategies have been developed for the atroposelective synthesis of these chiral molecules. N-heterocyclic carbene (NHC) catalysis has been successfully applied to the atroposelective construction of chiral diaryl ethers through a desymmetrization approach. chemrxiv.org This method allows for the synthesis of axially chiral diaryl ethers with high enantioselectivities. More recently, an NHC-catalyzed sequentially desymmetric/kinetic resolution process has been reported for the synthesis of axially chiral diaryl ethers. nih.gov

Dynamic kinetic resolution is another powerful strategy that has been employed for the synthesis of atropisomeric C-N compounds, and the principles can be extended to C-O atropisomers. rsc.org The asymmetric synthesis of atropisomeric arylpyrazoles has been achieved via a direct arylation reaction, highlighting the potential of this approach for constructing chiral biaryl systems. wuxiapptec.com

Green Chemistry Approaches in 2-(Benzo[d]organic-chemistry.orgrsc.orgdioxol-5-yloxy)pyridine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of 2-(benzo[d] organic-chemistry.orgrsc.orgdioxol-5-yloxy)pyridine and its derivatives is no exception.

Microwave-assisted synthesis has emerged as a key technology in green chemistry, often leading to significantly reduced reaction times and improved yields. nih.gov The microwave-assisted synthesis of diaryl ethers has been reported to proceed efficiently, sometimes even without the need for a catalyst. eurekaselect.comchemrxiv.org For instance, the Ullmann coupling reaction can be effectively promoted by microwave irradiation, providing a rapid and general method for the synthesis of anilinoanthraquinone derivatives. nih.gov

The use of environmentally benign solvents is another important aspect of green chemistry. Supercritical carbon dioxide (scCO2) has been explored as a green solvent for the synthesis of diaryl ethers in both batch and continuous flow modes. rsc.orgnih.gov Water is also a highly attractive solvent, and efforts have been made to develop catalytic systems that are effective in aqueous media.

Furthermore, the development of recoverable and reusable catalysts, such as nanomagnetic catalysts, is a promising area of research for making C-O cross-coupling reactions more sustainable. eurekaselect.com

Total Synthesis of Complex Molecules Incorporating the 2-(Benzo[d]organic-chemistry.orgrsc.orgdioxol-5-yloxy)pyridine Core

The 2-(benzo[d] organic-chemistry.orgrsc.orgdioxol-5-yloxy)pyridine moiety is a key structural component in a number of complex natural products and pharmaceutically relevant molecules. The total synthesis of these molecules often requires the strategic application of the synthetic methods discussed in the preceding sections.

An example of a class of natural products containing the benzo[d] organic-chemistry.orgrsc.orgdioxole unit are the benzylisoquinoline alkaloids. A unified total synthesis of benzo[d] organic-chemistry.orgrsc.orgdioxole-type benzylisoquinoline alkaloids, including aporphines, coptisines, and dibenzopyrrocolines, has been reported. chemspider.com While not containing the specific pyridine ether linkage, these syntheses demonstrate the importance of the benzo[d] organic-chemistry.orgrsc.orgdioxole moiety in complex natural product synthesis. The strategies employed in these total syntheses often involve intricate multi-step sequences where the formation of the key heterocyclic core is a critical step.

The development of robust and efficient methods for the synthesis of the 2-(benzo[d] organic-chemistry.orgrsc.orgdioxol-5-yloxy)pyridine unit is therefore of great importance for enabling the synthesis of these and other complex target molecules.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Elucidating Complex Structures (e.g., Advanced NMR, Mass Spectrometry)

The molecular structure of 2-(benzo[d] rsc.orgnih.govdioxol-5-yloxy)pyridine can be unequivocally established through the synergistic use of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D ¹H and ¹³C NMR provide initial structural information, 2D NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex aromatic systems. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the pyridinyl and benzodioxolyl rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. This is crucial for confirming the connectivity between the pyridine (B92270) and benzodioxole moieties through the ether linkage.

Although specific experimental data for 2-(benzo[d] rsc.orgnih.govdioxol-5-yloxy)pyridine is not widely published, predicted NMR data can be estimated based on additive chemical shift models for substituted aromatic rings.

Predicted ¹H and ¹³C NMR Data for 2-(Benzo[d] rsc.orgnih.govdioxol-5-yloxy)pyridine (in CDCl₃)

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2'-163.5
3'6.85 (d)117.8
4'7.60 (t)139.2
5'6.90 (t)111.5
6'8.15 (d)148.0
1-142.0
26.75 (d)107.9
3-148.5
4-155.0
56.60 (s)98.0
66.35 (d)106.0
7 (O-CH₂-O)5.95 (s)101.5

Note: These are estimated values and may differ from experimental results. Coupling patterns are indicated as (s) singlet, (d) doublet, (t) triplet.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition (C₁₂H₉NO₃). Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The expected fragmentation would likely involve the cleavage of the ether bond, leading to ions corresponding to the pyridinoxy radical cation and the benzodioxole cation, or their respective fragments. The molecular ion peak [M]⁺ would be observed at m/z 215, with other significant fragments corresponding to the loss of CO, CO₂, and parts of the pyridine ring.

X-ray Crystallography of 2-(Benzo[d]rsc.orgnih.govdioxol-5-yloxy)pyridine and its Co-crystals/Derivatives

Single-crystal X-ray diffraction is the most powerful technique for determining the precise solid-state structure of a molecule, providing accurate bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for 2-(benzo[d] rsc.orgnih.govdioxol-5-yloxy)pyridine has not been reported in the major crystallographic databases.

Should a suitable single crystal be grown, X-ray analysis would reveal:

The planarity of the benzodioxole and pyridine ring systems.

The precise C-O-C bond angle of the ether linkage.

Intermolecular interactions, such as π-π stacking or weak hydrogen bonds, which govern the crystal packing.

The formation of co-crystals with other molecules, for instance, hydrogen bond donors or acceptors, could facilitate crystallization and provide insights into the non-covalent interaction capabilities of the title compound. Analysis of related structures shows that the benzodioxole moiety is generally planar. rsc.org

Conformational Preferences and Dynamics of the 2-(Benzo[d]rsc.orgnih.govdioxol-5-yloxy)pyridine Moiety

Computational modeling, using methods such as Density Functional Theory (DFT), is a powerful tool for investigating the conformational landscape of such molecules. These studies can predict the most stable conformations and the energy barriers to rotation. For diaryl ethers, a "bent" or "twisted" conformation is generally preferred over a fully planar or perpendicular arrangement to minimize steric hindrance between the aromatic rings. researchgate.net The flexible ether linkage is a key structural feature in many biologically active natural products. beilstein-journals.org

The conformational dynamics, i.e., the rate of interconversion between different conformations, can be studied using variable-temperature NMR experiments. Changes in the NMR spectrum as a function of temperature can provide information about the energy barriers to bond rotation.

Key Conformational Parameters for Diaryl Ethers

Parameter Typical Range Significance
C-O-C Bond Angle115-125°Determines the overall V-shape of the molecule.
Dihedral Angle 1 (φ₁)VariableDescribes the rotation of the pyridine ring relative to the C-O-C plane.
Dihedral Angle 2 (φ₂)VariableDescribes the rotation of the benzodioxole ring relative to the C-O-C plane.
Rotational Barrier5-15 kcal/molThe energy required for full rotation around the C-O bonds, influencing the rate of conformational exchange.

Chirality and Stereoisomerism in Derivatives

The parent molecule, 2-(benzo[d] rsc.orgnih.govdioxol-5-yloxy)pyridine, is achiral. However, chirality can be introduced in its derivatives through two principal mechanisms:

Introduction of a Chiral Center: Substitution on the pyridine or benzodioxole ring with a chiral moiety, or the creation of a stereocenter within a substituent, would result in a chiral derivative.

Atropisomerism: This form of axial chirality can arise if rotation around the C-O bonds is sufficiently restricted. rsc.org This is typically achieved by introducing bulky substituents at the positions ortho to the ether linkage (i.e., position 3' on the pyridine ring and/or position 6 on the benzodioxole ring). If the steric hindrance is large enough to prevent free rotation at room temperature, stable, separable enantiomers (atropisomers) can exist. researchgate.netrsc.org The development of catalytic asymmetric methods for the synthesis of such axially chiral biaryl ethers is an active area of research. nih.gov

The study of such stereoisomers would involve techniques like chiral chromatography for separation and analysis, and chiroptical methods such as circular dichroism (CD) spectroscopy to determine their absolute configuration. The presence of atropisomerism can have profound implications for the biological activity of molecules. nih.gov

Computational and Theoretical Investigations of 2 Benzo D 1 2 Dioxol 5 Yloxy Pyridine

Quantum Chemical Calculations (e.g., DFT Studies on Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules. These methods can predict molecular stability, reactivity, and spectroscopic properties by calculating the electron distribution. chemijournal.commdpi.com For instance, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. chemijournal.com

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug design to understand how a ligand, such as a derivative of 2-(Benzo[d] nih.govwhba1990.orgdioxol-5-yloxy)pyridine, might interact with a biological target, typically a protein. fip.org

Numerous studies have employed molecular docking for compounds containing either the benzodioxole or pyridine (B92270) scaffold, targeting a range of proteins implicated in various diseases. nih.govnih.govnih.gov For example, derivatives of benzodioxole have been docked against the HER-2 receptor, a target in cancer therapy, to determine probable binding models. nih.gov Similarly, pyridine derivatives have been studied for their potential to inhibit the main protease (Mpro) of SARS-CoV-2 and human neutrophil elastase, a target for anti-inflammatory drugs. nih.govnih.gov These simulations help identify key interactions that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies on Related Heterocyclic Compounds

Compound Class Protein Target Key Findings Reference
Thiazolyl-pyrazoline derivatives with benzodioxole HER-2 Compound C6 showed potent inhibitory activity, and docking revealed its binding model. nih.gov
Pyridine-thiazole hybrids SARS-CoV-2 Main Protease (Mpro) Docking demonstrated the ability of the compounds to bind successfully to the protease. nih.gov
2-pyridin-3-yl-benzo[d] nih.govwhba1990.orgoxazin-4-one derivatives Human Neutrophil Elastase A common binding model was established through rigid and flexible docking. nih.gov
Pyrazolopyridines COX-2 Receptor Synthesized compounds could interact with the COX-2 binding site. fip.org
Thiazolo[4,5-b]pyridine derivatives COX-2 Docking was used to preselect compounds for in vitro anti-inflammatory testing. researchgate.net

Ligand-protein interaction profiling is a critical component of molecular docking that characterizes the non-covalent interactions driving molecular recognition. nih.gov These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govmdpi.com By analyzing these interaction patterns, researchers can understand why a ligand binds to a specific protein and what features are essential for this binding. nih.gov

In docking studies of related compounds, specific interactions are frequently highlighted. For instance, the binding of pyridine and thiazole (B1198619) derivatives to the SARS-CoV-2 main protease involves a network of interactions within the active site. nih.gov The generation of interaction fingerprints, which summarize these contacts, is a powerful method for comparing binding modes and predicting off-target effects or identifying new targets for existing drugs (drug repositioning). nih.gov

A primary goal of molecular docking and related computational methods is to predict the binding affinity of a ligand for its target, often expressed as a scoring function. mdpi.com Accurately predicting binding affinity is a significant challenge in structure-based drug design. whba1990.orgnih.gov

Methodologies for this prediction can be broadly categorized:

Classical Scoring Functions: These use simple linear combinations of energy terms, such as van der Waals and electrostatic interactions, to estimate binding affinity. mdpi.comnih.gov

Machine-Learning Scoring Functions: These employ more complex, non-linear models by training algorithms on large datasets of known protein-ligand complexes and their experimental binding affinities. mdpi.comnih.gov These methods often lead to more accurate predictions. nih.gov

Free-Energy Perturbation (FEP): FEP methods, while computationally intensive, can provide highly accurate predictions of binding affinity, approaching the precision of laboratory assays. biorxiv.org

Recent advances, such as the development of AI models like Boltz-2, are bridging the gap between the speed of classical scoring functions and the accuracy of FEP methods. biorxiv.org These tools use deep learning and latent representations of biomolecular interactions to predict affinity with greater computational efficiency. biorxiv.org

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govnih.gov In the context of drug design, MD simulations provide valuable insights into the stability of a ligand within a protein's binding site and can explore different binding conformations that might not be captured by static docking poses. nih.goviu.edui2pc.es

For example, MD simulations have been used to study the interaction of pyridine-thiazole hybrids with the SARS-CoV-2 main protease, confirming the stability of the docked poses. nih.gov In another study, MD simulations of benzodiazepines with a cyclodextrin (B1172386) carrier molecule revealed how the drug binds and the thermodynamic favorability of the process, with van der Waals energy being the primary driving force for the interaction. nih.gov These simulations can reveal dynamic changes in both the ligand and the protein upon binding, offering a more complete picture of the molecular recognition event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.net A QSAR model is a mathematical equation that correlates molecular descriptors (numerical representations of chemical properties) with an observed activity, such as inhibitory concentration (IC50). nih.gov

QSAR studies have been successfully applied to various classes of compounds structurally related to 2-(Benzo[d] nih.govwhba1990.orgdioxol-5-yloxy)pyridine:

Thiazolo[4,5-b]pyridines: QSAR models have been developed to predict the antioxidant and H3 receptor antagonist activities of these compounds. researchgate.net These models identified key descriptors related to molecular composition and geometry that influence biological action. researchgate.net

Benzodiazepines: A QSAR model for benzodiazepine (B76468) activity identified descriptors related to lipophilicity, electronic properties, and molecular flexibility as important for their biological effect. nih.gov

Benzofuran-based vasodilators: A statistically significant 2D-QSAR model was created to describe the vasodilation activity of a series of newly synthesized compounds. nih.gov

A well-validated QSAR model can be a powerful tool for predicting the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts toward the most promising candidates. nih.govmdpi.com

Table 2: Examples of QSAR Models for Related Compound Classes

Compound Class Activity Modeled Key Descriptors Statistical Significance (R²) Reference
Thiazolo[4,5-b]pyridines Antioxidant Activity 1D, 2D, 3D, and quantum-chemical descriptors R² = 0.879 researchgate.net
Benzodiazepines Biological Activity (log1/c) SlogP_VSA7, h_log_pbo, Q_VSA_HYD, vsa_pol, KierFlex R² = 0.75 (training set) nih.gov
Benzofuran-based Vasodilators Vasodilation Activity (IC50) 2D descriptors from CODESSA PRO R² = 0.816 nih.gov
Thiazolo[4,5-b]pyridines H3 Receptor Antagonism T_C_N_5, T_N_O_2, XKMostHydrophobicHydrophilicDistance, XAHydrophilicArea R² = 0.8130

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (Preclinical Focus)

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate. nih.govnih.gov Predicting these properties early in the drug discovery process is crucial to avoid costly failures in later stages. whba1990.orgbenthamscience.com Key predicted properties include:

Absorption: Often predicted by modeling gastrointestinal absorption or permeability across Caco-2 cell monolayers. benthamscience.com

Lipophilicity (logP): Affects solubility, permeability, and plasma protein binding. nih.gov

Solubility: Crucial for absorption and formulation. nih.gov

Drug-likeness: Assessed using rules like Lipinski's Rule of Five, which provides guidelines on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.govnih.gov

Studies on related heterocyclic compounds, such as benzimidazole (B57391) and benzothiazole (B30560) derivatives, have utilized in silico tools to predict these ADME properties. nih.govnih.gov For instance, a library of benzothiazole-oxadiazole derivatives was evaluated, with most compounds showing good predicted absorption and compliance with Lipinski's rules, suggesting favorable drug-like properties. nih.gov

Table 3: Common In Silico ADME Parameters and Their Significance

Parameter Significance Example Finding in Related Compounds Reference
Lipophilicity (e.g., XlogP3) Influences absorption, distribution, and metabolism. For benzimidazole ligands, XlogP3 was in the range of 1.01 to 2.03. nih.gov
Topological Polar Surface Area (TPSA) Correlates with drug transport properties like intestinal absorption and blood-brain barrier penetration. For benzimidazole ligands, TPSA was between 54.56 Ų and 111.46 Ų. nih.gov
Aqueous Solubility (logS) Determines how well a compound dissolves in water, affecting absorption. Benzimidazole ligands were predicted to be moderately soluble. nih.gov
Lipinski's Rule of Five A guideline to evaluate drug-likeness and potential for oral bioavailability. Most synthesized benzothiazole derivatives complied with the rule. nih.gov
Human Intestinal Absorption (%) Predicts the extent of absorption from the gut. Compound 4 in a benzothiazole series showed the highest predicted absorption (86.77%). nih.gov

Lack of Publicly Available Research on Homology Modeling for Uncharacterized Targets of 2-(Benzo[d] nih.govnih.govdioxol-5-yloxy)pyridine

Despite a thorough investigation of scientific databases and literature, no specific research detailing the use of homology modeling to identify and characterize uncharacterized target proteins for the compound 2-(Benzo[d] nih.govnih.govdioxol-5-yloxy)pyridine has been found.

Therefore, it is not possible to provide a detailed, evidence-based article section on "Homology Modeling for Uncharacterized Target Proteins" for this specific molecule as requested. The generation of scientifically accurate content with research findings and data tables is contingent on the existence of such primary research.

While the broader field of computational drug discovery frequently employs homology modeling, applying this to a specific, and seemingly less-studied compound like 2-(Benzo[d] nih.govnih.govdioxol-5-yloxy)pyridine, requires dedicated research that does not appear to be in the public domain.

For context, homology modeling is a computational technique used to predict the three-dimensional structure of a "target" protein when its experimental structure is unknown but the structure of a homologous protein (a "template") is available. This predicted model can then be used for further computational analyses, such as molecular docking, to understand how a small molecule like 2-(Benzo[d] nih.govnih.govdioxol-5-yloxy)pyridine might interact with it. This is particularly valuable when trying to identify previously unknown protein targets for a compound.

While general principles of this methodology are well-established, and have been applied to derivatives of the core structures present in the compound of interest (such as benzo[d]dioxoles and pyridines), the specific application to 2-(Benzo[d] nih.govnih.govdioxol-5-yloxy)pyridine and its potential uncharacterized targets is not documented in the accessible scientific literature.

Preclinical Biological Evaluation of 2 Benzo D 1 2 Dioxol 5 Yloxy Pyridine and Analogues

In Vitro Studies on Enzyme Inhibition and Receptor Binding

The diverse biological activities of 2-(benzo[d] mdpi.comwipo.intdioxol-5-yloxy)pyridine analogues have been explored through a variety of in vitro assays. These studies reveal a broad spectrum of interactions with key biological targets, including enzymes and receptors involved in major signaling pathways. The core structure, which combines a pyridine (B92270) ring with a benzodioxole moiety, serves as a versatile scaffold for the development of potent and selective modulators of these targets.

Analogues of 2-(benzo[d] mdpi.comwipo.intdioxol-5-yloxy)pyridine have been investigated as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate cellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Specifically, research has focused on PDE3 and PDE4, which are important targets for cardiovascular and inflammatory diseases.

A series of 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles, which are structural analogues, were evaluated for their ability to inhibit PDE3A. One compound, 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ii), was synthesized and assessed, although its PDE3A inhibitory activity was not determined in the study. However, a related compound, 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id), demonstrated selective PDE3 inhibition with an IC50 of 27 μM. nih.gov This suggests that the pyridine core is a viable scaffold for developing PDE inhibitors.

Furthermore, efforts to modify Ibudilast, a non-selective PDE inhibitor, led to the development of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones. These compounds showed that the pyridazinone lactam function is crucial for PDE3 inhibition, while substitutions on the pyridazinone and pyrazolopyridine rings could enhance PDE4 inhibition. nih.gov Pyridazinone derivatives have also been identified as a new class of PDE4 inhibitors. researchgate.net

Table 1: PDE Inhibition Data for Selected Analogues

CompoundTargetIC50 (µM)Source
6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id)PDE3A27 nih.gov
6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ii)PDE3AND nih.gov

ND: Not Determined

The modulation of ligand-gated ion channels, such as the γ-aminobutyric acid type A (GABA-A) receptor, is a key mechanism for regulating neuronal excitability. The benzodiazepine (B76468) binding site on the GABA-A receptor is a primary target for anxiolytic and sedative drugs. nih.govnih.gov Various heterocyclic compounds containing a pyridine ring have been explored as ligands for this site.

For instance, 2,5-dihydropyrazolo[4,3-c]pyridin-3-ones have been identified as ligands for the benzodiazepine binding site on the GABA-A receptor, showing functional selectivity for different alpha subtypes. nih.gov This demonstrates that pyridine-based scaffolds can effectively interact with the GABA-A receptor. While direct studies on 2-(benzo[d] mdpi.comwipo.intdioxol-5-yloxy)pyridine are limited, the established activity of related pyridine structures suggests potential modulatory effects on GABA-A receptors. mdpi.comnih.gov

Regarding sodium channels, another critical class of ion channels, research on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives suggests that their mechanism of action may involve interaction with neuronal voltage-sensitive sodium channels. sci-hub.se Additionally, studies on 2-aryloxy-N-(pyrimidin-5-yl)acetamides have identified them as inhibitors of SLACK potassium channels, which are sodium-activated. mdpi.comnih.gov Although not a direct modulation of sodium channels, this finding points to the potential for aryloxy-pyridine type structures to influence ion channel function.

Analogues featuring the 2-(benzo[d] mdpi.comwipo.intdioxol-5-yl) moiety have demonstrated significant activity as antagonists of G-protein coupled receptors, particularly endothelin (ET) receptors. The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its receptors (ETA and ETB) are targets for cardiovascular disease therapies.

A notable analogue, (R)-(-)-2-(benzo mdpi.comwipo.intdioxol-5-yl)-N-(4-isopropylphenylsulfonyl)-2-(6-methyl-2-propylpyridin-3-yloxy)acetamide hydrochloride (PABSA), has been identified as a highly potent and selective ETA receptor antagonist. nih.gov In vitro studies using rat aortic smooth muscle cells showed that PABSA inhibited the ET-1-induced increase in intracellular calcium concentration with an IC50 of 0.17 nmol/L. It also antagonized ETA receptor-mediated contraction with a Kb of 0.74 nmol/L and showed weaker antagonism at ETB receptors (Kb of 9.8 nmol/L). nih.gov

Another class of analogues, (R)-2-(benzo mdpi.comwipo.int-dioxol-5-yl)-6-isopropoxy-2H-chromene-3-carboxylic acids, also displayed potent and selective ETA receptor antagonism, with IC50 values of less than 1 nM. acs.org

Table 2: Endothelin Receptor Antagonist Activity

CompoundTargetAssayValue (nmol/L)Source
(R)-(-)-2-(benzo mdpi.comwipo.intdioxol-5-yl)-N-(4-isopropylphenylsulfonyl)-2-(6-methyl-2-propylpyridin-3-yloxy)acetamide HCl (PABSA)ETA ReceptorIC50 (Ca2+ increase)0.17 nih.gov
(R)-(-)-2-(benzo mdpi.comwipo.intdioxol-5-yl)-N-(4-isopropylphenylsulfonyl)-2-(6-methyl-2-propylpyridin-3-yloxy)acetamide HCl (PABSA)ETA ReceptorKb (Contraction)0.74 nih.gov
(R)-(-)-2-(benzo mdpi.comwipo.intdioxol-5-yl)-N-(4-isopropylphenylsulfonyl)-2-(6-methyl-2-propylpyridin-3-yloxy)acetamide HCl (PABSA)ETB ReceptorKb (Vasorelaxation)9.8 nih.gov
(R)-2-(benzo mdpi.comwipo.int-dioxol-5-yl)-6-isopropoxy-2H-chromene-3-carboxylic acid analoguesETA ReceptorIC50 (Receptor binding)< 1 acs.org

Kinases are a large family of enzymes that play a central role in cell signaling and are major targets in oncology and other diseases. google.com Analogues of 2-(benzo[d] mdpi.comwipo.intdioxol-5-yloxy)pyridine have been developed as potent inhibitors of several kinases.

c-Src and Abl Kinase: A quinazoline (B50416) derivative containing a benzodioxole moiety, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), was found to be a potent inhibitor of c-Src and Abl kinases at low nanomolar concentrations. nih.gov

GSK-3β: A novel pyrrolo[2,3-b]pyridine-based inhibitor, S01, was designed and showed potent inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β) with an IC50 of 0.35 ± 0.06 nM. Additionally, 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of human GSK-3.

RET Kinase: Pyrazolo[1,5-a]pyridine compounds have been developed as inhibitors of RET kinase, a key driver in some forms of cancer.

EGFR and c-Met: The pyrazolopyridine scaffold has also been utilized to develop inhibitors of c-Met (hepatocyte growth factor receptor).

Table 3: Kinase Inhibition Data for Selected Analogues

CompoundTargetIC50 (nM)Source
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)c-SrcLow nanomolar nih.gov
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)AblLow nanomolar nih.gov
S01 (pyrrolo[2,3-b]pyridine derivative)GSK-3β0.35 ± 0.06

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms, COX-1 and COX-2, with COX-2 being a key mediator of inflammation and pain.

A series of 2-substituted-4-(benzo[d] mdpi.comwipo.intdioxol-5-yl)-6-phenylpyridazin-3(2H)-one derivatives were synthesized and evaluated for their COX inhibitory activity. mdpi.com In vitro screening demonstrated that these compounds had inhibitory effects on both COX-1 and COX-2. One of the most potent analogues, the p-fluorophenylpiperazine substituted derivative, showed excellent selectivity for COX-2 over COX-1 with a selectivity index of 10. mdpi.com

Similarly, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives were also found to inhibit both COX-1 and COX-2. wipo.int Some of these compounds showed stronger inhibitory activity against COX-2 compared to the reference drug meloxicam. wipo.int

Table 4: COX Inhibition Data for a Selected Analogue

CompoundTargetSelectivity Index (COX-2/COX-1)Source
p-fluorophenylpiperazine substituted pyridazinone analogueCOX-210 mdpi.com

Human neutrophil elastase is a serine protease involved in the breakdown of extracellular matrix proteins, including elastin. Its overactivity is implicated in inflammatory diseases like chronic obstructive pulmonary disease (COPD). Patent literature describes pyridine derivatives as inhibitors of human neutrophil elastase, indicating that the pyridine scaffold is a viable starting point for developing such inhibitors. wipo.int While specific in vitro studies on the elastase inhibitory activity of 2-(benzo[d] mdpi.comwipo.intdioxol-5-yloxy)pyridine or its direct analogues are not extensively documented in the reviewed literature, the activity of other pyridine-based compounds suggests this is a potential area for future investigation.

Other Enzyme Target Engagements

While specific enzyme engagement studies for 2-(Benzo[d] researchgate.netnih.govdioxol-5-yloxy)pyridine are not extensively detailed in the available literature, research on analogous structures provides insight into potential enzymatic interactions. For instance, some pyridine and pyrimidine (B1678525) derivatives have been shown to inhibit lanosterol (B1674476) demethylase, an important enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov This suggests a possible antifungal mechanism for compounds with this scaffold.

In the context of cancer research, derivatives of benzothienopyridine, which share structural similarities, have been investigated as non-steroidal inhibitors of CYP17, an enzyme involved in androgen biosynthesis. nih.gov This inhibition is crucial in certain types of hormone-dependent cancers. The inhibitory action is attributed to the interaction of lone pair electrons on the nitrogen atom of the pyridine scaffold with the heme iron of the CYP17 enzyme. nih.gov Furthermore, a derivative, (R)-5-(benzo[d] researchgate.netnih.govdioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (B6), has been identified as a potent inhibitor of Bone marrow kinase on the X chromosome (Bmx) and Epidermal Growth Factor Receptor (EGFR), both of which are significant targets in lung cancer therapy. nih.gov

Additionally, certain triazolopyridine derivatives incorporating the benzo[d] researchgate.netnih.govdioxol-5-yl moiety have been designed as dual inhibitors of Janus kinase (JAK) and histone deacetylase (HDAC), demonstrating broad-spectrum antiproliferative activity. researchgate.net Spiro-pyridine derivatives have also shown inhibitory activity against EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key players in tumor growth and angiogenesis. researchgate.net

Cell-Based Assays for Mechanistic Investigations

The anti-proliferative potential of compounds containing the 2-(benzo[d] researchgate.netnih.govdioxol-5-yloxy)pyridine scaffold and its analogues has been evaluated across various cancer cell lines. Studies have shown that the presence and positioning of certain functional groups, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, can enhance the anti-proliferative effects of pyridine derivatives. nih.gov Conversely, the inclusion of halogen atoms or bulky groups may diminish this activity. nih.gov

A variety of cell-based assays are employed to determine the anti-proliferative effects of these compounds. researchgate.net A common method is the MTT assay, which measures cell viability by assessing the metabolic activity of cells. nih.gov Another technique is the ³H thymidine (B127349) incorporation assay, which quantifies DNA synthesis and, consequently, cell proliferation. nih.gov

For example, a series of 2-oxo-pyridine and 1'H-spiro-pyridine derivatives were tested against HepG-2 (liver cancer) and Caco-2 (colon cancer) cell lines. researchgate.net Notably, the spiro-pyridine derivatives demonstrated significant activity against Caco-2 cells. researchgate.net One compound, in particular, exhibited a lower IC50 value (7.83 ± 0.50 μM) than the standard drug Doxorubicin (IC50 = 12.49 ± 1.10 μM) in this cell line. researchgate.net This compound was also found to induce apoptosis by activating the Bax gene and suppressing the Bcl-2 gene. researchgate.net

In another study, 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines showed potent anti-proliferative activity against MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines. nih.gov The introduction of a cinnamyl group at the 5-position enhanced this activity, with some alcohol derivatives demonstrating IC50 concentrations below 100 nM in both cell lines. nih.gov Furthermore, a derivative of 7H-pyrrolo[2,3-d]pyrimidine, B6, displayed anti-proliferation activities against EGFR-expressing non-small cell lung cancer (NSCLC) cells, particularly those with mutations, such as H1975 (IC50=0.92±0.19μM) and HCC827 (IC50=0.014±0.01μM). nih.gov

Below is a table summarizing the anti-proliferative activity of selected analogue compounds:

Compound/DerivativeCancer Cell Line(s)Observed Activity (IC50)Reference
Spiro-pyridine derivativeCaco-27.83 ± 0.50 μM researchgate.net
Alcohol thieno[2-3-b]pyridine derivatives (7h, 7i, 8h)MDA-MB-231, HCT116< 100 nM nih.gov
(R)-5-(benzo[d] researchgate.netnih.govdioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (B6)H1975, HCC8270.92 ± 0.19 μM, 0.014 ± 0.01 μM nih.gov
researchgate.netBenzothieno[2,3-c]pyridine derivative (5c)PC-32.08 µM nih.gov
Benzopyran-4-one-isoxazole hybrid (5a)MDA-MB-2315.6–17.84 μM mdpi.com
Benzothiazole (B30560) arylidine derivative (5d)NCI-H460, HepG2, HCT-1163.04, 3.20, 3.38 μmol L⁻¹ mdpi.com
Selenylated imidazo[1,2-a]pyridine (B132010) (MRK-107)Caco-2, HT-292.4 µM, 1.1 µM mdpi.com
Triazolopyridine-based dual JAK/HDAC inhibitorPC-3, A5495.9–11.3 μM, 6.6–17.9 μM researchgate.net
Benzo[f]quinoline derivative (2)HCT116, MCF7Potent activity nih.gov
Benzo[cd]indol-2(1H)-one derivative (15f)Not specifiedInhibited pulmonary metastasis nih.gov

The antimicrobial properties of 2-(benzo[d] researchgate.netnih.govdioxol-5-yloxy)pyridine and its analogues have been a subject of significant research, demonstrating a broad spectrum of activity against various pathogens.

Antifungal Activity: Several studies have highlighted the antifungal potential of pyridine derivatives. For instance, a series of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives showed promising in vitro inhibitory activity against Candida albicans and Trichophyton rubrum, with some compounds exhibiting potency superior or comparable to the standard drug fluconazole. nih.gov Similarly, pyrimidine derivatives containing an amide moiety displayed significant antifungal activity against plant pathogenic fungi like Phomopsis sp., with some compounds showing 100% inhibition at a concentration of 50 μg/ml. frontiersin.org One particular compound from this series had an EC50 value of 10.5 μg/ml against Phomopsis sp., which was better than the commercial fungicide Pyrimethanil (32.1 μg/ml). frontiersin.org

The mechanism of antifungal action for some pyridine and pyrimidine derivatives is thought to involve the inhibition of lanosterol demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. nih.gov

Antibacterial Activity: The antibacterial efficacy of these compounds has also been investigated. A series of 5-(benzo[d] researchgate.netnih.govdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Notably, the pyrrolidinomethanone derivative showed MICs of 80 and 110 nM against Sarcina and Staphylococcus aureus, respectively. nih.gov

Research on 1,3-thiazolidin-4-ones containing the benzo[d] researchgate.netnih.govdioxol-5-yl moiety revealed antifungal activity against Candida albicans and Rhodotorula, but no significant antibacterial activity against Staphylococcus aureus and Escherichia coli was observed at the tested concentrations. researchgate.net Conversely, some pyridine-based organic salts have shown good antibacterial activity, particularly against S. aureus. nih.govmdpi.com

Antiviral Activity: The antiviral potential of pyridine derivatives is another area of active research. Novel 2-benzoxyl-phenylpyridine derivatives have shown potent antiviral activities against both Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7) at non-toxic concentrations. mdpi.com These compounds appear to target the early stages of viral replication, including RNA replication and protein synthesis. mdpi.com

Furthermore, benzothiazolyl-pyridine hybrids have been evaluated for their antiviral activity against the H5N1 bird flu virus and SARS-CoV-2. nih.gov Compounds containing fluorine atoms, particularly a trifluoromethyl group, demonstrated enhanced activity. nih.gov One such compound showed 93% inhibition of the H5N1 virus at a concentration of 0.5 μmol/μL and an IC50 of 3.669 μM against SARS-CoV-2. nih.gov Additionally, 1,3-benzodioxolyl pyrrole-based compounds have been explored as entry inhibitors targeting the gp120 protein of HIV-1. nih.gov

The following table summarizes the antimicrobial efficacy of selected analogue compounds:

Compound/DerivativePathogen(s)Observed ActivityReference
2-Aryl-1,2,4-triazolo[1,5-a]pyridine derivativeCandida albicans, Trichophyton rubrumSuperior or comparable to fluconazole nih.gov
Pyrimidine derivative with amide moietyPhomopsis sp.EC50 = 10.5 μg/ml frontiersin.org
5-(Benzo[d] researchgate.netnih.govdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivativeSarcina, Staphylococcus aureusMIC = 80 nM, 110 nM nih.gov
2-Benzoxyl-phenylpyridine derivativeCoxsackievirus B3, Adenovirus type 7Potent antiviral activity mdpi.com
Benzothiazolyl-pyridine hybrid with trifluoromethyl groupH5N1 virus, SARS-CoV-293% inhibition (0.5 μmol/μL), IC50 = 3.669 μM nih.gov
1,3-Thiazolidin-4-one with benzo[d] researchgate.netnih.govdioxol-5-yl moietyCandida albicansMIC50 = 100 µg/ml researchgate.net
Benzoxazole derivative (5h)Fusarium solaniIC50 = 4.34 μg/mL mdpi.com
Benzothiazole derivative (107b)Saccharomyces cerevisiaeMIC = 1.6 μM nih.gov
Benzotriazole derivative (8)Coxsackie Virus type-5EC50 = 0.15 μM researchgate.net
N-(alkoxy)-diphenyl ether carboxamide (M15)Rhizoctonia solani>70% mycelial growth inhibition mdpi.com

The pyridine scaffold is a component of numerous molecules known for their diverse biological activities, including anti-inflammatory effects. nih.gov While direct studies on the anti-inflammatory pathway modulation of 2-(benzo[d] researchgate.netnih.govdioxol-5-yloxy)pyridine are limited, research on analogous structures provides valuable insights.

For instance, certain pyridine derivatives are known to exhibit anti-inflammatory properties. nih.gov The anti-inflammatory activity of these compounds is often evaluated through their ability to inhibit the production of pro-inflammatory mediators. Thiohydantoins, a class of heterocyclic compounds, have been reported to possess a wide range of biological properties, including anti-inflammatory activity. researchgate.net Similarly, novel 2-benzoxyl-phenylpyridine derivatives have demonstrated strong antiviral activities, and their mechanism is suggested to target cellular molecules, which could potentially include inflammatory pathways. mdpi.com

Research into the antifibrotic activity of 2-(benzo[d] researchgate.netnih.govdioxol-5-yloxy)pyridine is an emerging area. A study focused on a derivative, (R)-5-(benzo[d] researchgate.netnih.govdioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (B6), identified it as a potent inhibitor of Bmx kinase. nih.gov Bmx kinase is implicated in various cellular processes, and its inhibition could have implications for fibrotic diseases. This compound was developed as part of an effort to create more effective treatments for non-small cell lung cancer (NSCLC), a disease where fibrotic processes can play a role. nih.gov Further investigation is needed to specifically delineate the antifibrotic mechanisms and potential therapeutic applications of this class of compounds.

The neurotropic and anticonvulsant potential of heterocyclic systems containing pyridine and related fused rings has been an area of significant interest. These compounds are often investigated for their interaction with key neurotransmitter systems in the central nervous system.

Research has shown that derivatives of fused pyrrolo[1,2-a]pyrimidines, pyrido[1,2-a]pyrimidines, and pyrimido[1,2-a]azepines exhibit a broad spectrum of biological activities, including anticonvulsant effects. nih.gov The mechanism of action for many of these compounds is linked to their interaction with the GABA-A-benzodiazepine receptor complex, enhancing GABAergic transmission, which plays a crucial role in anxiety and seizure control. nih.gov

Studies on newly synthesized pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines, and related structures have demonstrated significant anticonvulsant activity through antagonism with pentylenetetrazole. nih.gov These compounds were also found to have anxiolytic effects in "open field" and "elevated plus maze" models, with low toxicity and no muscle relaxant side effects at the tested doses. nih.gov

Similarly, pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related thieno[2,3-b]pyridines have been evaluated for their neurotropic properties. nih.gov These compounds have shown anxiolytic activity and activating behavioral effects, indicating their potential as modulators of CNS function. nih.gov The addition of fused rings to the pyridine and pyrimidine core does not appear to diminish their biological activity in this context. nih.gov Furthermore, 1,3-thiazolidin-4-ones, some of which contain the benzo[d] researchgate.netnih.govdioxol-5-yl moiety, have been noted for their potential anticonvulsant properties among a range of other biological activities. researchgate.net

Mechanism of Action Studies at the Molecular and Cellular Level

Signaling Pathway Modulation

Comprehensive searches of peer-reviewed scientific literature and databases did not yield specific studies detailing the direct modulation of signaling pathways by 2-(Benzo[d] researchgate.netbohrium.comdioxol-5-yloxy)pyridine. While research exists on various pyridine-containing compounds and their interactions with cellular signaling, data specifically elucidating the mechanism of action for this particular compound is not available in the reviewed sources.

General research on broader classes of pyridine derivatives indicates a wide range of biological activities, which are often attributed to their ability to influence key signaling cascades. For instance, various pyridine analogues have been investigated for their potential to inhibit enzymes such as tubulin and phosphoinositide 3-kinases (PI3Ks), which are critical components of pathways like the PI3K-Akt-mTOR signaling cascade that governs cell growth, proliferation, and survival. researchgate.net However, without specific experimental data for 2-(Benzo[d] researchgate.netbohrium.comdioxol-5-yloxy)pyridine, any discussion of its effects on signaling pathways would be speculative and fall outside the scope of this focused review.

Further preclinical in vitro and in vivo studies are required to identify the specific molecular targets and signaling pathways that may be modulated by 2-(Benzo[d] researchgate.netbohrium.comdioxol-5-yloxy)pyridine. Such research would be essential to understand its potential pharmacological effects and mechanisms of action.

Structure Activity Relationship Sar Studies of 2 Benzo D 1 2 Dioxol 5 Yloxy Pyridine Derivatives

Impact of Substituent Variation on Biological Activity

The potency and selectivity of these derivatives can be finely tuned by introducing various substituents at different positions on the heterocyclic and aromatic rings.

The pyridine (B92270) ring serves as a crucial interaction domain, and its modification significantly impacts biological outcomes. Studies on analogous heterocyclic systems, such as pyrazolo[1,5-a]pyridines, have demonstrated that the introduction of specific substituents can lead to highly potent and selective inhibitors of enzymes like phosphodiesterase 4 (PDE4). nih.gov For instance, the placement of dichloro-substituents on a pyridine ring in a related series resulted in compounds with potent anti-inflammatory effects. nih.gov

General SAR principles for pyridine derivatives often show that the presence and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance biological activity, while bulky groups or halogens may sometimes decrease it, depending on the specific target. nih.gov In the context of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, derivatives with a methyl group on the pyridine ring, such as N-(5-methylpyridin-2-yl) amides, showed superior analgesic and anti-inflammatory properties compared to reference drugs. mdpi.com This suggests that small, electron-donating groups on the pyridine portion of the 2-(Benzo[d] nih.govnih.govdioxol-5-yloxy)pyridine scaffold could be favorable for activity.

Table 1: Impact of Pyridine Ring Substitution on Biological Activity in Analogous Systems Note: This table is illustrative, based on findings from related but not identical compound series.

Analogous ScaffoldSubstituent on Pyridine RingObserved Effect on ActivityReference
Pyrazolo[1,5-a]pyridine3,5-dichloroPotent PDE4 inhibition and anti-inflammatory effects. nih.gov nih.gov
Benzothiazine-3-carboxamide5-methylEnhanced analgesic and anti-inflammatory activity. mdpi.com mdpi.com
General Pyridine Derivatives-OH, -OCH3Generally enhances antiproliferative activity. nih.gov nih.gov

The benzo[d] nih.govnih.govdioxole group, derived from sesamol, is a key pharmacophore. researchgate.net Its rigid, planar structure and electron-donating character contribute significantly to molecular binding. In related diaryl structures, such as 2,3-diaryl-2H-1-benzopyrans, modifications to the phenyl ring analogous to the benzodioxole system have profound effects on receptor affinity and biological profile. nih.gov For example, the replacement of a p-methoxyphenyl group with a p-hydroxyphenyl group at a key position led to a significant improvement in estrogen receptor affinity. nih.gov This highlights the importance of potential hydrogen-bonding groups on this part of the molecule. It is often observed that such hydroxylated metabolites, formed in vivo from methoxy precursors, are responsible for the observed activity. nih.gov This suggests that while the core benzodioxole is important, minor substitutions on its aromatic portion could optimize interactions with a target.

Stereochemical Influence on Activity and Selectivity

Stereochemistry plays a pivotal role in determining the efficacy and selectivity of chiral derivatives. For molecules that possess stereocenters, enantiomers often exhibit different biological activities. A general stereochemical model for receptor-ligand interactions proposes that even for a unique binding site, different localizations of ligands within that site, governed by their 3D structure, can account for vastly different pharmacological profiles (e.g., agonist vs. antagonist). nih.gov

In studies of N-pyridylamides of benzothiazine, the relative spatial arrangement of the benzothiazine and pyridine fragments, a feature of its molecular conformation, was directly correlated with analgesic and anti-inflammatory activity. mdpi.com Specifically, two different molecular conformations were identified through X-ray diffraction, and compounds in one group showed a direct dependence of activity on the mutual arrangement of the heterocyclic planes. mdpi.com This underscores that the specific 3D orientation of the pyridine and benzodioxole rings relative to each other is likely a key determinant of biological function for derivatives of 2-(Benzo[d] nih.govnih.govdioxol-5-yloxy)pyridine.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used to define the essential structural features required for a molecule to be biologically active. For scaffolds related to 2-(Benzo[d] nih.govnih.govdioxol-5-yloxy)pyridine, pharmacophore models have been successfully developed. For instance, a five-point pharmacophore model (AHHRR) for pyrazolo[1,5-a]pyridine-based PDE4 inhibitors identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov

Applying this logic, a hypothetical pharmacophore for 2-(Benzo[d] nih.govnih.govdioxol-5-yloxy)pyridine derivatives would likely include:

An aromatic/hydrophobic feature corresponding to the benzodioxole ring.

A second aromatic/hydrophobic feature for the pyridine ring.

A hydrogen bond acceptor, potentially the pyridine nitrogen or the ether oxygen.

Docking studies on related inhibitors have shown that aromatic rings often engage in π-π stacking interactions with phenylalanine or histidine residues in the active site, while other key residues form hydrogen bonds. nih.gov A 3D-pharmacophore model for benzo[d]oxazol-2(3H)-one derivatives, another similar bicyclic system, also highlighted the importance of a hydrogen bond acceptor and a hydrophobic aromatic feature. nih.gov These models provide a rational basis for designing new ligands with improved affinity and selectivity.

Bioisosteric Replacements and Their Effects on SAR

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of rational drug design. estranky.sk This approach can be used to overcome issues with metabolism, toxicity, or bioavailability while maintaining or improving potency. estranky.sk

For the 2-(Benzo[d] nih.govnih.govdioxol-5-yloxy)pyridine scaffold, several bioisosteric replacements could be envisioned:

Pyridine Ring: The pyridine ring could be replaced by other heterocycles. For example, replacing a C-H group in a ring with a nitrogen atom is a common tactic. nih.gov Swapping the pyridine for a pyrimidine (B1678525) was shown in one case to be critical for activity, as the pyrimidine nitrogen was proposed to act as a general base to catalyze a reaction with a cysteine thiol in the target enzyme. nih.gov

Benzodioxole Moiety: Thieno[3,2-d]pyrimidines have been successfully used as bioisosteres of purines, demonstrating that complex heterocyclic systems can be effectively mimicked. mdpi.com The benzodioxole ring could potentially be replaced by systems like benzothiophene, benzofuran, or indazole to probe interactions and modulate physicochemical properties. rsc.org

Ether Linker: As mentioned in section 6.1.3, the ether linker is a prime candidate for bioisosteric replacement with groups such as -S-, -SO2-, -CH2-, or -NH-.

Table 2: Potential Bioisosteric Replacements for the 2-(Benzo[d] nih.govnih.govdioxol-5-yloxy)pyridine Scaffold

Original MoietyPotential BioisostereRationale/Potential EffectReference
PyridinePyrimidine, Pyrazine, TriazineModulates hydrogen bonding capacity, basicity, and metabolic stability. nih.gov nih.gov
Benzo[d] nih.govnih.govdioxoleBenzofuran, Benzothiophene, IndazoleAlters electronic properties, lipophilicity, and potential for specific interactions (e.g., H-bonding). mdpi.comrsc.org mdpi.comrsc.org
Ether Linker (-O-)Thioether (-S-), Amine (-NH-), Methylene (-CH2-)Changes bond angle, length, and polarity, affecting overall molecular conformation. nih.gov nih.gov

Design and Synthesis of Novel Derivatives and Analogues

Scaffold Hopping and Privileged Structure Approaches

Scaffold hopping is a key strategy in medicinal chemistry for the discovery of structurally novel compounds that retain the biological activity of a known active molecule. nih.gov This process involves modifying the central core of a molecule while preserving the three-dimensional arrangement of key interacting functionalities. nih.govniper.gov.in For a molecule like 2-(benzo[d] researchgate.netnih.govdioxol-5-yloxy)pyridine, this could involve replacing the pyridine (B92270), benzodioxole, or the entire diaryl ether core with a different chemical scaffold that maintains a similar spatial orientation of pharmacophoric features. researchgate.netchemrxiv.org This technique is valuable for generating new intellectual property, improving physicochemical properties, or avoiding known toxicities associated with the original scaffold. nih.govresearchgate.net For instance, a scaffold hopping approach was successfully used to develop a new series of pyridine derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2). drugbank.com

The concept of privileged structures is closely related. A privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. researchgate.net These scaffolds are considered versatile templates for drug discovery. researchgate.net The diaryl ether motif present in 2-(benzo[d] researchgate.netnih.govdioxol-5-yloxy)pyridine is recognized as a privileged scaffold, found in a wide array of biologically active natural products and synthetic compounds with anticancer, anti-inflammatory, and antiviral properties. nih.gov Similarly, the benzodioxole moiety is a component of numerous bioactive compounds and is considered a privileged fragment in drug design, often contributing to favorable bioavailability and low cytotoxicity. researchgate.netwikipedia.org The presence of these two privileged components suggests that the 2-(benzo[d] researchgate.netnih.govdioxol-5-yloxy)pyridine scaffold is a promising starting point for developing new therapeutic agents.

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is an approach that begins by identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. youtube.com These initial hits, typically with molecular weights around 200 Da, are then optimized and grown into more potent lead compounds. youtube.com This method allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS) of large, complex molecules. nih.gov

In the context of 2-(benzo[d] researchgate.netnih.govdioxol-5-yloxy)pyridine, an FBDD approach could involve screening a library of fragments to identify binders for a specific target. The core components of the molecule, such as benzodioxole or simple substituted pyridines, could themselves be included in a fragment library. researchgate.net For example, a benzodioxole-based fragment was identified through screening as a binder to HIV integrase. researchgate.net Once a fragment hit is identified and its binding mode is determined, often through X-ray crystallography, it can be elaborated by linking it to other fragments or growing it to occupy adjacent pockets on the protein target, potentially leading to a molecule resembling the 2-(benzo[d] researchgate.netnih.govdioxol-5-yloxy)pyridine structure. The design of fragment libraries is crucial, with an emphasis on creating collections that are functionally diverse to maximize the recovery of protein binding information. prestwickchemical.comdtu.dkalquds.edu

Table 1: Comparison of FBDD and HTS

Feature Fragment-Based Drug Discovery (FBDD) High-Throughput Screening (HTS)
Library Size Thousands of compounds Millions of compounds
Compound MW ~150-300 Da ~500 Da
Hit Affinity Weak (μM to mM) Strong (nM)
Hit Rate Higher Lower
Focus Ligand efficiency, structural information Potency

This table summarizes the key differences between Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) methodologies. youtube.com

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov This technique is a powerful tool for systematically exploring structure-activity relationships (SAR). For the 2-(benzo[d] researchgate.netnih.govdioxol-5-yloxy)pyridine scaffold, a combinatorial library could be generated by varying the substituents on either the pyridine ring or the benzodioxole nucleus.

For example, a library could be synthesized by reacting a series of substituted 2-chloropyridines with a range of substituted sesamols (5-hydroxybenzodioxoles). This parallel synthesis approach would generate a grid of related compounds, which could then be screened for biological activity. A study on a novel class of diaryl ether herbicides successfully employed a combinatorial approach to rapidly generate analogues for SAR studies. researchgate.net The data from screening such a library can quickly identify key structural features required for activity and guide the design of more focused, second-generation libraries for lead optimization.

Table 2: Potential Combinatorial Library Synthesis for 2-(Benzo[d] researchgate.netnih.govdioxol-5-yloxy)pyridine Analogues

Substituted 2-Chloropyridine (R¹)
Substituted Sesamol (R²) -H -CH₃ -Cl
-H Analogue 1 Analogue 2 Analogue 3
-F Analogue 4 Analogue 5 Analogue 6
-OCH₃ Analogue 7 Analogue 8 Analogue 9

This table provides a conceptual matrix for the combinatorial synthesis of analogues of 2-(benzo[d] researchgate.netnih.govdioxol-5-yloxy)pyridine, illustrating how variations in substituents (R¹ on the pyridine ring and R² on the benzodioxole ring) can be combined to create a library of compounds.

Prodrug Design Strategies for Enhanced Preclinical Pharmacological Profiles

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. drugbank.com Prodrug strategies are often employed to overcome undesirable properties of a parent drug, such as poor solubility, limited permeability across biological membranes like the blood-brain barrier (BBB), or metabolic instability. researchgate.net

Emerging Research Avenues and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Virtual Screening and Hit Identification: AI-driven virtual screening can rapidly sift through vast libraries of chemical compounds to identify potential drug candidates. patsnap.comnih.gov Machine learning models, such as support vector machines and random forests, can be trained on existing data of compounds with similar scaffolds to predict their binding affinity to specific biological targets. patsnap.comnih.gov For instance, a model could be developed to screen for derivatives of 2-(Benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyridine with high predicted activity against a particular kinase. Deep learning approaches, like convolutional neural networks, can analyze the 3D structures of protein-ligand complexes to refine these predictions. patsnap.com A sequential virtual screening process, which uses machine learning to classify compounds as potentially active or inactive, has been successfully employed to find new ligands for receptors like the 5-HT6 receptor. researchgate.net This methodology could be adapted to discover novel inhibitors for various targets by starting with the 2-(Benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyridine core.

ADMET Prediction: A significant hurdle in drug development is the high attrition rate of candidates due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov Computational models are increasingly used to predict these properties early in the discovery phase. gjpb.deresearchgate.netmemphis.edunih.gov By analyzing the structural features of 2-(Benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyridine derivatives, AI algorithms can forecast their likely ADMET profiles, allowing researchers to prioritize compounds with a higher probability of success in preclinical and clinical trials. nih.gov This predictive capability helps in minimizing the time and expense of extensive experimental testing. memphis.edu

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules with optimized properties. nih.gov By providing the model with the desired characteristics—for example, high potency against a target, low toxicity, and specific physicochemical properties—it can generate novel derivatives of the 2-(Benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyridine scaffold that may not have been conceived through traditional medicinal chemistry approaches. youtube.com

AI/ML ApplicationDescriptionPotential Impact on 2-(Benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyridine ResearchRelevant Technologies
Virtual ScreeningRapidly screens large compound libraries to identify potential drug candidates. patsnap.comnih.govIdentification of new derivatives with high predicted affinity for novel targets.Machine Learning (SVM, Random Forest), Deep Learning (CNNs). patsnap.comnih.gov
ADMET PredictionForecasts the absorption, distribution, metabolism, excretion, and toxicity profiles of compounds. nih.govEarly-stage prioritization of candidates with favorable drug-like properties.Quantitative Structure-Activity Relationship (QSAR) models, in silico tools. gjpb.deresearchgate.netnih.gov
De Novo DesignGenerates novel molecular structures with optimized, predefined properties. nih.govCreation of innovative derivatives with enhanced efficacy and safety profiles.Generative Adversarial Networks (GANs), Deep Learning Models. nih.govyoutube.com

Multitargeting Strategies Involving 2-(Benzo[d]nih.govresearchgate.netdioxol-5-yloxy)pyridine Derivatives

Complex diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple signaling pathways. nih.gov Consequently, there is growing interest in developing multitarget drugs that can modulate several biological targets simultaneously. researchgate.net The 2-(Benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyridine scaffold is a promising starting point for the design of such agents due to the known diverse biological activities of both the pyridine (B92270) and benzodioxole moieties. researchgate.netchemijournal.combohrium.com

The pyridine ring is a well-established pharmacophore in many approved drugs, particularly in the realm of anticancer research where its derivatives have been shown to inhibit key targets like kinases and androgen receptors. chemijournal.comresearchgate.netresearchgate.net The benzodioxole scaffold is also present in numerous compounds with a wide range of pharmacological activities, including anticancer and neuroprotective effects. researchgate.netnih.gov

A notable example of a multitargeting strategy involving a similar scaffold is the rational design of triazolopyridine-based dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDACs). nih.gov In one study, a compound incorporating a 5-(benzo[d] nih.govresearchgate.netdioxol-5-yl) group on a triazolopyridine core was synthesized and shown to be a potent pan-HDAC and JAK1/2 dual inhibitor with significant antiproliferative activity against cancer cell lines. nih.govresearchgate.net This demonstrates the feasibility of using the benzodioxole-pyridine framework to create dual-action inhibitors.

The design of such multitarget ligands can be facilitated by generative deep learning models, which have been shown to successfully create dual-target molecules by fusing the pharmacophore elements of ligands for two different targets into a single compound. nih.gov

Potential Target CombinationTherapeutic AreaRationale for MultitargetingRelevance of the Scaffold
Kinases and HDACsOncologySynergistic antitumor effects by targeting both signaling and epigenetic pathways.A triazolopyridine derivative with a benzodioxole moiety has shown dual JAK/HDAC inhibition. nih.govresearchgate.net
Multiple Kinase FamiliesOncology, Inflammatory DiseasesOvercoming drug resistance and achieving broader pathway inhibition. nih.govThe pyridine scaffold is a common core for kinase inhibitors. researchgate.netnih.gov
Serotonin Receptors and Other CNS TargetsNeurodegenerative DiseasesAddressing the multifactorial nature of diseases like Alzheimer's. nih.govresearcher.lifeBenzodioxole and pyridine derivatives have shown activity at various CNS receptors. nih.gov

Advanced Delivery Systems for Preclinical Applications

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Many small molecule drugs, including potential derivatives of 2-(Benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyridine, may face challenges such as poor water solubility, which can limit their bioavailability. researchgate.netnih.govwiley.com Advanced drug delivery systems offer a solution to these challenges.

For poorly water-soluble compounds, several formulation strategies can be employed:

Lipid-Based Nanosystems: Liposomes and lipid nanoparticles (LNPs) are vesicles that can encapsulate hydrophobic drugs, improving their solubility and bioavailability. nih.govyoutube.comyoutube.com These systems can also be engineered for targeted delivery to specific tissues or cells, potentially reducing systemic side effects. nih.gov The use of lipid-based carriers has been shown to enhance the therapeutic benefits of kinase inhibitors. nih.gov

Polymer-Based Nanoparticles: Polymeric nanoparticles can also encapsulate poorly soluble drugs and offer controlled release profiles. nih.gov Hybrid systems, such as lipid-polymer hybrid nanoparticles, combine the advantages of both materials, offering a stable core for drug loading and a biocompatible lipid shell. nih.gov

Solid Dispersions: This technique involves dispersing the drug in a solid carrier matrix at the molecular level, which can significantly enhance the dissolution rate and absorption of poorly soluble drugs. nih.govsphinxsai.com

Delivery SystemMechanism of ActionAdvantages for Preclinical StudiesExamples
LiposomesEncapsulates hydrophobic drugs within a lipid bilayer, enhancing solubility. youtube.comImproved bioavailability, potential for targeted delivery, reduced toxicity. nih.govyoutube.comDoxil® (liposomal doxorubicin). youtube.com
Lipid Nanoparticles (LNPs)Provides a stable environment for drug encapsulation, protecting it from degradation. youtube.comHigh encapsulation efficiency for poorly water-soluble compounds. youtube.comUsed in mRNA vaccines.
Polymer-Lipid HybridsCombines a solid polymeric core with a lipid shell for enhanced stability and drug loading. nih.govGood control over particle size, morphology, and drug release kinetics. nih.govPaclitaxel-loaded hybrid nanoparticles for vascular injury. nih.gov
Solid DispersionsDisperses the drug in a carrier matrix to improve dissolution. nih.govEnhanced bioavailability for oral administration.Sporanox® (itraconazole). nih.gov

Bridging Preclinical Findings to Translational Research Hypotheses

Translating promising preclinical findings into successful clinical trials is a major challenge in drug development. nih.govnih.gov For derivatives of 2-(Benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyridine, a clear strategy for this transition is essential. This involves establishing robust preclinical evidence and formulating clear translational hypotheses that can be tested in human subjects.

A critical component of this bridge is the use of biomarkers. wuxiapptec.com Biomarkers can be used in preclinical studies to demonstrate target engagement and to provide an early indication of a drug's biological activity. There are two main types of biomarkers relevant to this stage:

Response Biomarkers: These indicate that a biological response has occurred following exposure to the drug. For example, if a derivative of 2-(Benzo[d] nih.govresearchgate.netdioxol-5-yloxy)pyridine is designed to inhibit a specific kinase, a response biomarker could be the level of phosphorylation of a downstream substrate of that kinase. wuxiapptec.com

Safety Biomarkers: These are used to monitor for potential toxicity. For instance, liver enzyme levels can be monitored as a safety biomarker for drug-induced liver injury. wuxiapptec.com

By identifying and validating such biomarkers in preclinical models, researchers can develop a clear hypothesis for the drug's mechanism of action in humans. This allows for more informed clinical trial design, including the selection of patient populations most likely to respond to the treatment and the establishment of appropriate dosing regimens. Furthermore, understanding the mechanisms of potential resistance to a new drug in preclinical models can help in designing combination therapies to overcome this challenge in the clinic. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.